molecular formula C5H2Cl3NO2S B1320763 2,6-Dichloropyridine-3-sulfonyl chloride CAS No. 239810-43-6

2,6-Dichloropyridine-3-sulfonyl chloride

Cat. No.: B1320763
CAS No.: 239810-43-6
M. Wt: 246.5 g/mol
InChI Key: OCZHXCDELJNNNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloropyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method allows for the formation of the corresponding pyridine-3-sulfonyl chlorides, which can then be hydrolyzed to sulfonic acids.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of chlorinated pyridine derivatives and sulfonyl chloride reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2,6-Dichloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms on the pyridine ring, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloropyridine-3-sulfonyl chloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group, which confer distinct reactivity and chemical properties. This makes it particularly valuable in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various fields of research and industry .

Biological Activity

2,6-Dichloropyridine-3-sulfonyl chloride is a compound notable for its reactive sulfonyl chloride group and its application as an intermediate in the synthesis of various biologically active compounds. This article provides an overview of its biological activities, mechanisms of action, and applications in pharmaceutical and agricultural chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H2_2Cl3_3NO2_2S, with a molecular weight of 246.5 g/mol. The structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a sulfonyl chloride group at position 3. This configuration enhances its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile in biochemical reactions. The sulfonyl chloride group can participate in nucleophilic attack by various biological nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives are known to exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research has demonstrated that this compound and its derivatives possess antimicrobial activity against a range of pathogens. A study reported that certain synthesized sulfonamides derived from this compound showed inhibition against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria. The inhibitory zones observed were significant at various concentrations, indicating the potential for developing new antibiotics based on this scaffold.

Concentration (mg/mL)E. coli Inhibition Zone (mm)Staphylococcus aureus Inhibition Zone (mm)
101215
201518
302020

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that sulfonamide derivatives can inhibit the activity of specific enzymes involved in inflammatory pathways. This mechanism is crucial for the development of new anti-inflammatory drugs that target chronic inflammatory conditions.

Applications in Drug Development

Due to its versatile reactivity, this compound is widely used in the pharmaceutical industry for synthesizing novel drug candidates:

  • Antibiotics : Its derivatives are being explored for their potential as new antibiotics targeting resistant bacterial strains.
  • Anti-cancer agents : Research is ongoing into how these compounds can inhibit tumor growth through enzyme inhibition pathways relevant to cancer biology.

Case Studies

  • Synthesis of Sulfonamide Derivatives : A study synthesized various sulfonamide compounds from this compound and evaluated their antibacterial activity against several pathogens. The results indicated promising antibacterial properties, particularly against E. coli and Staphylococcus aureus .
  • Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition capabilities of sulfonamide derivatives derived from this compound. The findings highlighted their potential as effective inhibitors in inflammatory pathways, suggesting applications in treating diseases characterized by excessive inflammation .

Properties

IUPAC Name

2,6-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZHXCDELJNNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598532
Record name 2,6-Dichloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239810-43-6
Record name 2,6-Dichloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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